4-Methoxy-6-(trifluoromethyl)pyrimidin-2-amine
Overview
Description
4-Methoxy-6-(trifluoromethyl)pyrimidin-2-amine is a heterocyclic compound that contains a pyrimidine ring substituted with a methoxy group at the 4-position, a trifluoromethyl group at the 6-position, and an amino group at the 2-position
Mechanism of Action
Target of Action
It’s known that some 4-trifluoromethyl pyrimidines can act as anti-hiv-1 agents and potent and selective cyclooxygenase-2 inhibitors . These targets play crucial roles in viral replication and inflammation, respectively.
Mode of Action
A molecule with a -cf3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring, exhibited improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein . This suggests that the trifluoromethyl group in the compound might contribute to its interaction with its targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-6-(trifluoromethyl)pyrimidin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4,6-dichloro-5-methoxypyrimidine.
Amination Reaction: The 4,6-dichloro-5-methoxypyrimidine undergoes an amination reaction with ammonia or an amine source to introduce the amino group at the 2-position.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid under appropriate reaction conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and automated processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-6-(trifluoromethyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, modifying the oxidation state of the functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkyl or acyl derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Methoxy-6-(trifluoromethyl)pyrimidin-2-amine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound is explored for its potential use in the development of herbicides and pesticides.
Materials Science:
Comparison with Similar Compounds
Similar Compounds
4-Methyl-6-(trifluoromethyl)-2-pyrimidinamine: Similar structure but with a methyl group instead of a methoxy group.
4-Chloro-6-(trifluoromethyl)-2-pyrimidinamine: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
4-Methoxy-6-(trifluoromethyl)pyrimidin-2-amine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The trifluoromethyl group also imparts distinct properties such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-methoxy-6-(trifluoromethyl)pyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3N3O/c1-13-4-2-3(6(7,8)9)11-5(10)12-4/h2H,1H3,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZXBRMTVBHRLIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60345661 | |
Record name | 4-Methoxy-6-(trifluoromethyl)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60345661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16097-61-3 | |
Record name | 4-Methoxy-6-(trifluoromethyl)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60345661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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